molecular formula C20H22N6O4S B2969958 3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione CAS No. 2415603-89-1

3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione

Cat. No. B2969958
CAS RN: 2415603-89-1
M. Wt: 442.49
InChI Key: FIPDLCSKVSYLNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves a three-component reaction. Starting with 3-methyl-1-phenyl-5-pyrazolone (1) , various benzaldehydes (2) are added in the presence of sodium acetate at room temperature. This reaction yields 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives (3a–q) in high to excellent yields. The isolation of pure products is straightforward through simple filtration. The synthetic route is efficient and provides access to a diverse library of derivatives .


Chemical Reactions Analysis

Compound X exhibits radical scavenging activity, making it a potential antioxidant. In vitro studies on colorectal RKO carcinoma cells reveal cytotoxic properties. Notably, several derivatives within this family demonstrate cytotoxicity against the RKO cell line. For instance, Compound 3i stands out with an IC50 of 6.2 ± 0.6 µM as a radical scavenger and an IC50 of 9.9 ± 1.1 μM against RKO cells. Autophagy proteins are activated as a survival mechanism, while p53-mediated apoptosis is the predominant pathway of cell death .

Future Directions

: Cadena-Cruz, J. E., Guamán-Ortiz, L. M., Romero-Benavides, J. C., Bailon-Moscoso, N., Murillo-Sotomayor, K. E., Ortiz-Guamán, N. V., & Heredia-Moya, J. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15,

properties

IUPAC Name

3-methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-23-19(27)9-18(22-20(23)28)24-10-14-12-25(13-15(14)11-24)31(29,30)17-5-3-16(4-6-17)26-8-2-7-21-26/h2-9,14-15H,10-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPDLCSKVSYLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CC3CN(CC3C2)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione

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